5'-O-Trt-N6-Bz-dA

Description

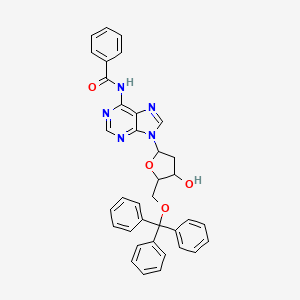

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H31N5O4 |

|---|---|

Molecular Weight |

597.7 g/mol |

IUPAC Name |

N-[9-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C36H31N5O4/c42-29-21-31(41-24-39-32-33(37-23-38-34(32)41)40-35(43)25-13-5-1-6-14-25)45-30(29)22-44-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,23-24,29-31,42H,21-22H2,(H,37,38,40,43) |

InChI Key |

YAWKHIRUPXFKPL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O |

Origin of Product |

United States |

5 O Tritylation:the Second Step is the Selective Protection of the 5 Hydroxyl Group. the N6 Benzoyl 2 Deoxyadenosine is Reacted with Trityl Chloride Trt Cl Or, More Commonly for Building Blocks Intended for Automated Synthesis, 4,4 Dimethoxytrityl Chloride Dmt Cl , Again in the Presence of Pyridine.nih.govdue to the Greater Reactivity of the Primary 5 Hydroxyl Compared to the Secondary 3 Hydroxyl, the Trityl Group is Predominantly Attached at the 5 Position.total Synthesis.comthis Reaction Produces the Target Compound, 5 O Trt N6 Bz Da or Its Dmt Analogue, 5 O Dmt N6 Bz Da .

Phosphitylation for Phosphoramidite (B1245037) Formation (e.g., 5'-O-DMT-N6-Benzoyl-2'-deoxyadenosine 3'-CE phosphoramidite)

For use in automated solid-phase oligonucleotide synthesis, the protected nucleoside must be converted into a phosphoramidite monomer. wikipedia.org This involves the phosphitylation of the free 3'-hydroxyl group. The resulting phosphoramidite is stable enough for storage but sufficiently reactive to couple efficiently with the 5'-hydroxyl of the growing oligonucleotide chain upon activation. entegris.com

The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. nih.govresearchgate.net The reaction is carried out by treating the protected nucleoside (e.g., 5'-O-DMT-N6-Bz-dA) with the phosphitylating agent in an anhydrous solvent in the presence of a weak acid activator, such as 1H-tetrazole or 4,5-dicyanoimidazole. wikipedia.orgresearchgate.net This reaction yields the final building block, 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine 3'-CE phosphoramidite, which is ready for use in a DNA synthesizer. medchemexpress.combiosynth.combroadpharm.com

| Step | Key Reagent | Function |

|---|---|---|

| N6-Protection | Benzoyl Chloride | Adds Benzoyl (Bz) group to N6-amine. chemspider.com |

| 5'-OH Protection | Dimethoxytrityl Chloride (DMT-Cl) | Adds DMT group to 5'-hydroxyl. nih.gov |

| 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Forms the 3'-phosphoramidite. nih.gov |

| Detritylation (in synthesis cycle) | Trichloroacetic Acid (TCA) | Removes the 5'-DMT group. wikipedia.org |

| Coupling Activation (in synthesis cycle) | 1H-Tetrazole or Dicyanoimidazole (DCI) | Activates the phosphoramidite for coupling. wikipedia.org |

| Final Deprotection | Ammonium (B1175870) Hydroxide (B78521) | Removes Bz and cyanoethyl groups. biomers.net |

Integration of 5 O Trt N6 Bz Da Derivatives in Oligonucleotide Assembly

Coupling Efficiency and Side Reactions

The phosphoramidite (B1245037) method is renowned for its high coupling efficiency, often exceeding 99% per step thermofisher.combiofabresearch.com. This remarkable efficiency is largely attributable to the strategic use of protecting groups. The 5'-O-Trityl group on the incoming nucleoside phosphoramidite prevents it from reacting with itself or other reactive species on the solid support. Similarly, the 5'-O-DMT (Dimethoxytrityl) group on the support-bound growing chain is removed just before coupling, exposing a reactive 5'-hydroxyl. This precise control ensures that the activated phosphoramidite specifically reacts with the free 5'-hydroxyl, leading to efficient chain elongation sigmaaldrich.combiosearchtech.combiotage.com.

Table 2: Impact of Coupling Efficiency on Full-Length Oligonucleotide Yield

| Oligonucleotide Length (bases) | 99% Coupling Efficiency | 98% Coupling Efficiency | 97% Coupling Efficiency | 95% Coupling Efficiency |

| 10 | 90.4% | 81.7% | 73.6% | 59.9% |

| 20 | 81.8% | 66.8% | 55.0% | 36.0% |

| 50 | 60.5% | 36.6% | 25.3% | 10.0% |

| 95 | 38.5% | 18.5% | 8.5% | 1.0% |

Note: These values represent the theoretical percentage of full-length product after synthesis, assuming a constant coupling efficiency at each step. Actual yields can be further affected by purification losses. biosearchtech.combiofabresearch.com

As illustrated in Table 2, even minor decreases in coupling efficiency have a cumulative and significant impact on the yield of full-length oligonucleotides, especially for longer sequences. A 1% difference in coupling efficiency can translate to a substantial reduction in the final product. The presence of protecting groups that ensure high coupling efficiency is therefore paramount for obtaining acceptable yields. Without them, side reactions such as the formation of truncated sequences (due to incomplete capping of unreacted 5'-OH groups) or branched products would severely compromise the synthesis mt.comtwistbioscience.com.

Prevention of Unwanted Modifications During Synthesis

The protecting groups on 5'-O-Trt-N6-Bz-dA are designed to shield reactive sites from participating in unintended chemical reactions during the multi-step synthesis process.

5'-O-Trityl Group : This group effectively protects the 5'-hydroxyl from reacting during the oxidation step, which converts the phosphite (B83602) triester intermediate to a more stable phosphate (B84403) triester atdbio.combiotage.com. It also prevents the 5'-hydroxyl from reacting with the activating agent or the phosphoramidite itself, thereby ensuring that chain elongation occurs only at the intended 5'-OH position.

N6-Benzoyl Group : The exocyclic amino group of adenine (B156593) is nucleophilic and can react with electrophilic reagents used in phosphoramidite chemistry, such as activated phosphoramidites or acylating agents used in capping. The N6-Benzoyl protection effectively masks this reactivity, preventing modifications like N-phosphitylation or acylation of the adenine base itself biosearchtech.comatdbio.comvulcanchem.com. This ensures that the adenine base remains unmodified until the final deprotection step, preserving the integrity of the genetic code.

Table 3: Common Protecting Groups for Nucleobases in DNA Synthesis

| Nucleobase | Common Protecting Group | Target Site | Lability | Removal Conditions |

| Adenine (A) | Benzoyl (Bz) | N6-amino | Base-labile | Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) at elevated temperatures (e.g., 55°C) biosearchtech.comatdbio.comlibretexts.orgwikipedia.org |

| Isobutyryl (iBu) | N6-amino | Base-labile | Concentrated ammonium hydroxide (NH₄OH) at elevated temperatures (e.g., 55°C) biosearchtech.comatdbio.comlibretexts.orgwikipedia.org | |

| Cytosine (C) | Benzoyl (Bz) | N4-amino | Base-labile | Concentrated ammonium hydroxide (NH₄OH) at elevated temperatures (e.g., 55°C) biosearchtech.comatdbio.comlibretexts.orgwikipedia.org |

| Acetyl (Ac) | N4-amino | Base-labile | Concentrated ammonium hydroxide (NH₄OH) at elevated temperatures (e.g., 55°C) biosearchtech.comatdbio.comlibretexts.orgwikipedia.org | |

| Guanine (G) | Isobutyryl (iBu) | N2-amino | Base-labile | Concentrated ammonium hydroxide (NH₄OH) at elevated temperatures (e.g., 55°C) biosearchtech.comatdbio.comlibretexts.orgwikipedia.org |

| Acetyl (Ac) | N2-amino | Base-labile | Concentrated ammonium hydroxide (NH₄OH) at elevated temperatures (e.g., 55°C) biosearchtech.comatdbio.comlibretexts.orgwikipedia.org | |

| Thymine (T) | None | N/A | N/A | No protection required for the exocyclic amino group as it is not sufficiently reactive. biosearchtech.comatdbio.comlibretexts.orgwikipedia.orgusp.org |

The choice of protecting groups is critical. For instance, while benzoyl is effective for adenine, other groups like isobutyryl are commonly used for guanine. Isobutyryl is more resistant to hydrolysis than benzoyl, making its removal the rate-limiting step in the deprotection of guanine-containing oligonucleotides atdbio.comglenresearch.com. This differential lability is carefully considered during process development.

Compound List:

this compound (5'-O-Trityl-N6-Benzoyl-2'-deoxyadenosine)

Deoxyadenosine (B7792050) (dA)

Trityl (Tr) / Dimethoxytrityl (DMT)

Benzoyl (Bz)

Isobutyryl (iBu)

Acetyl (Ac)

Phosphoramidite

Nucleoside

Oligonucleotide

Deoxyribose

Adenine

Advanced Analytical Characterization of 5 O Trt N6 Bz Da and Synthesized Oligonucleotides

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information at the atomic level. For 5'-O-Trt-N6-Bz-dA and its phosphoramidite (B1245037) derivatives, ¹H, ¹³C, and ³¹P NMR are routinely employed.

¹H NMR provides information on the number and environment of protons in the molecule. The spectrum of this compound exhibits characteristic signals for the protons of the deoxyribose sugar, the adenine (B156593) and benzoyl protecting groups, and the highly shielded trityl group.

³¹P NMR is particularly important for the phosphoramidite derivatives of this compound, which are the active reagents in oligonucleotide synthesis. The phosphorus-31 nucleus gives a sharp signal in a region characteristic of phosphoramidites, and its chemical shift can confirm the successful formation of the desired product. The presence of a chiral phosphorus center in the phosphoramidite moiety often results in two distinct peaks, representing the two diastereomers. scienceopen.comumich.edu

Below are representative NMR data tables for a compound structurally analogous to the phosphoramidite of this compound, providing an illustration of the expected chemical shifts.

Representative ¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (Adenine) | ~8.6 | s |

| H-8 (Adenine) | ~8.2 | s |

| Trityl Protons | ~7.1-7.4 | m |

| Benzoyl Protons | ~7.4-8.0 | m |

| H-1' (Deoxyribose) | ~6.3 | t |

| H-3' (Deoxyribose) | ~4.7 | m |

| H-4' (Deoxyribose) | ~4.1 | m |

| H-5', 5'' (Deoxyribose) | ~3.3-3.4 | m |

| H-2', 2'' (Deoxyribose) | ~2.6-2.8 | m |

Representative ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Benzoyl) | ~164.5 |

| C-6 (Adenine) | ~152.5 |

| C-2 (Adenine) | ~152.0 |

| C-4 (Adenine) | ~150.0 |

| C-8 (Adenine) | ~141.0 |

| Trityl (quaternary C) | ~86.0 |

| C-1' (Deoxyribose) | ~84.0 |

| C-4' (Deoxyribose) | ~86.0 |

| C-3' (Deoxyribose) | ~71.0 |

| C-5' (Deoxyribose) | ~63.0 |

| C-2' (Deoxyribose) | ~39.0 |

Representative ³¹P NMR Data for the Phosphoramidite Derivative

| Phosphorus Environment | Chemical Shift (ppm) |

|---|---|

| P(III) center (diastereomers) | ~149.5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its various bonds. This technique is particularly useful for confirming the presence of the benzoyl and trityl protecting groups and the integrity of the nucleoside structure.

Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Amide) | ~3300-3500 | Stretching |

| C-H (Aromatic) | ~3000-3100 | Stretching |

| C-H (Aliphatic) | ~2850-3000 | Stretching |

| C=O (Amide) | ~1650-1680 | Stretching |

| C=C, C=N (Aromatic/Heterocyclic) | ~1450-1600 | Stretching |

| C-O (Ether) | ~1050-1150 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Expected UV-Vis Absorption Data

| Chromophore | λmax (nm) |

|---|---|

| Adenine (unprotected) | ~260 |

| N6-Benzoyl-adenine | ~280 |

| Trityl group | ~235 |

Chromatographic Techniques for Purification and Purity Analysis

Chromatography is indispensable for the purification of this compound and the subsequent analysis and purification of synthesized oligonucleotides. Different chromatographic methods are employed based on the properties of the molecules to be separated.

Silica (B1680970) Gel and Column Chromatography for Intermediate Purification

Silica gel column chromatography is a fundamental purification technique used in organic synthesis. For the preparation of this compound, column chromatography is essential for purifying the product from reaction byproducts and unreacted starting materials. The separation is based on the differential adsorption of the components of the mixture to the silica gel stationary phase. By using an appropriate solvent system (eluent), the desired compound can be selectively eluted from the column, yielding a product of high purity that is suitable for the subsequent phosphitylation reaction to generate the phosphoramidite.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile organic compounds (VOCs). researchgate.net In the context of synthesizing oligonucleotides using precursors like this compound, GC-MS is essential for detecting residual volatile byproducts and impurities that may be present after the complex chemical synthesis and purification processes. labx.com The synthesis of oligonucleotides involves numerous reagents and solvents, and traces of these can remain in the final product, potentially interfering with downstream applications.

The process typically involves headspace or thermal desorption techniques to introduce volatile analytes into the GC system. mdpi.com In the gas chromatograph, compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. nih.gov This allows for the unambiguous identification of volatile impurities by comparing the obtained mass spectra with established libraries like the National Institute of Standards and Technology (NIST) database. researchgate.netamazonaws.com

Common volatile byproducts in oligonucleotide synthesis that can be monitored by GC-MS include residual solvents from synthesis and purification steps (e.g., acetonitrile, toluene, dichloromethane) and small molecules generated from the cleavage of protecting groups. The detection and quantification of these residues are critical for quality control in the production of therapeutic oligonucleotides. labx.com

Table 1: Common Volatile Organic Compounds (VOCs) Analyzed by GC-MS in Oligonucleotide Production

| Compound Class | Example Compounds | Potential Origin |

| Solvents | Acetonitrile, Dichloromethane, Toluene, Pyridine | Solid-phase synthesis, purification |

| Reagents | Tetrazole, Dichloroacetic acid | Coupling and deprotection steps |

| Protecting Group Byproducts | Benzoic acid, Isobutyronitrile | Cleavage of base and phosphate (B84403) protecting groups |

Electrophoretic Methods for Oligonucleotide Product Assessment

Electrophoretic techniques are fundamental for assessing the purity and integrity of synthesized oligonucleotides. These methods separate nucleic acid molecules based on their size, charge, and conformation, allowing for the resolution of the desired full-length product from shorter, incomplete "failure" sequences that are common byproducts of solid-phase synthesis.

Polyacrylamide Gel Electrophoresis (PAGE)

Polyacrylamide Gel Electrophoresis (PAGE) is a widely used high-resolution technique for the analysis and purification of synthetic oligonucleotides. umich.edumicrobenotes.com The method utilizes a cross-linked polyacrylamide gel matrix, which acts as a molecular sieve to separate oligonucleotides based on their chain length. microbenotes.com For analysis of single-stranded DNA or RNA, denaturing conditions (e.g., the inclusion of 7M urea (B33335) and elevated temperatures) are employed to minimize the formation of secondary structures that could affect migration. windows.netrsc.org

The quality of an oligonucleotide is determined by assessing the proportion of the full-length product relative to truncated products (often n-1, n-2, etc.). qiagen.com Samples are loaded into wells in the gel, and an electric field is applied, causing the negatively charged oligonucleotides to migrate towards the positive electrode. youtube.com Shorter fragments move more quickly through the gel matrix than longer ones. After electrophoresis, the separated bands are visualized, typically by staining with dyes like methylene (B1212753) blue or through UV shadowing. umich.eduqiagen.com PAGE is particularly recommended for assessing the purity of oligonucleotides intended for demanding applications. biosyn.com

Table 2: Recommended Acrylamide Concentrations for Oligonucleotide Separation by Denaturing PAGE

| Oligonucleotide Length (bases) | Polyacrylamide Concentration (%) |

| < 25 | 20% |

| 25 - 50 | 15% |

| 50 - 90 | 12% |

| > 90 | 8% |

| Data adapted from established protocols. umich.edu |

Capillary Electrophoresis

Capillary Electrophoresis (CE) has emerged as a powerful alternative to traditional slab gel electrophoresis for oligonucleotide analysis, offering high resolution, automation, and quantitative accuracy. windows.netbio-rad.com Specifically, Capillary Gel Electrophoresis (CGE) is the industry standard for assessing oligonucleotide purity. windows.net The separation occurs within a narrow fused-silica capillary filled with a sieving polymer matrix. windows.netbio-rad.com

This technique provides several advantages over PAGE, including faster analysis times, reduced consumption of samples and reagents, and direct on-line detection, which facilitates automated data collection and analysis. bio-rad.com In CGE, a small volume of the oligonucleotide sample is injected into the capillary. When a high voltage is applied, the oligonucleotides migrate through the sieving matrix and are separated by size, with smaller fragments moving faster. An optical detector placed at the end of the capillary measures the absorbance as the separated species pass by, generating an electropherogram. windows.net The purity of the oligonucleotide is calculated from the ratio of the peak area of the full-length product to the total area of all peaks in the electropherogram. windows.net CE can effectively resolve oligonucleotides in the 4-40mer range with unit resolution. bio-rad.com

Table 3: Comparison of PAGE and Capillary Electrophoresis for Oligonucleotide Analysis

| Feature | Polyacrylamide Gel Electrophoresis (PAGE) | Capillary Electrophoresis (CE) |

| Format | Slab gel | Fused-silica capillary |

| Resolution | High | Very High |

| Throughput | Manual, lower throughput | Automated, high throughput |

| Quantification | Semi-quantitative (staining) | Highly quantitative (direct detection) |

| Sample/Reagent Use | Higher | Minimal (nanoliter sample volumes) |

| Analysis Time | Longer (hours) | Shorter (minutes) |

X-ray Crystallography for High-Resolution Structural Determination of Nucleoside Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov This technique is invaluable for characterizing nucleoside derivatives like this compound, as it provides exact information on bond lengths, bond angles, and conformational preferences (e.g., sugar pucker, glycosidic bond orientation). This structural information is fundamental to understanding how these modified building blocks influence the structure of the final DNA or RNA oligonucleotide.

The process involves growing a high-quality single crystal of the compound, which is then exposed to a focused beam of X-rays. nih.govlibretexts.org The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This map is then used to build and refine an atomic model of the molecule.

Table 4: Example Crystallographic Data for a Nucleoside Analogue (5'-O-[N-(L-alanyl)-sulfamoyl]adenosine)

| Parameter | Value |

| Formula | C13H19N7O7S·2H2O |

| Space Group | C2 |

| a (Å) | 39.620 |

| b (Å) | 5.757 |

| c (Å) | 20.040 |

| β (º) | 117.2 |

| Glycosyl Bond | anti conformation |

| Ribose Pucker | C(3')-endo |

| Data from a study on a substrate analogue for alanyl-tRNA synthetase. nih.gov |

Theoretical and Computational Studies on 5 O Trt N6 Bz Da and Its Nucleic Acid Context

Molecular Dynamics (MD) Simulations of Protected Nucleosides and Oligonucleotides

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For protected nucleosides, MD is invaluable for exploring conformational landscapes, understanding intermolecular interactions, and assessing the impact of protecting groups on the flexibility of nucleic acid chains.

The accuracy of MD simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. Standard force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at Harvard Macromolecular Mechanics) are well-parameterized for natural DNA and RNA but require modification and validation for non-standard residues like 5'-O-Trt-N6-Bz-dA. nih.govnih.gov

The process involves developing accurate parameters for the trityl and benzoyl groups that are compatible with the existing parameters for the deoxyadenosine (B7792050) scaffold. This typically includes deriving partial atomic charges using quantum mechanical calculations and refining parameters for bond lengths, bond angles, and dihedral angles to reproduce experimental data or high-level quantum chemical results. nih.govresearchgate.net Recent advancements in force field development have focused on improving the description of backbone dihedral angles and sugar puckering to better represent the complex conformational dynamics of nucleic acids. researchgate.net The validation of a new force field is critical and often involves comparing simulation results against experimental data, such as NMR-derived structural restraints. nih.gov

Table 1: Key Components for Force Field Parameterization of this compound

| Molecular Component | Parameterization Challenge | Common Approach |

|---|---|---|

| Trityl (Trt) Group | Large, aromatic, and flexible, requiring accurate description of torsional parameters and van der Waals interactions. | Quantum mechanics (QM) calculations for partial charges and dihedral scans. |

| Benzoyl (Bz) Group | Planar aromatic group attached to an exocyclic amine; affects base pairing and stacking. | Analogy to existing parameters for similar aromatic groups, refined with QM data. |

| Deoxyribose Sugar | Accurate representation of the C2'-endo and C3'-endo puckering equilibrium. | Use of established nucleic acid force fields (e.g., AMBER, CHARMM) as a base. nih.govnih.gov |

| Glycosidic Bond | Correctly modeling the rotational barrier between syn and anti conformations. | Refinement of dihedral parameters based on QM calculations and experimental evidence. nih.gov |

The N6-benzoyl group adds a rigid, planar aromatic moiety to the nucleobase. This modification can influence the preference for the syn versus anti conformation around the glycosidic bond due to potential steric clashes or favorable stacking interactions with the deoxyribose ring. nih.gov In the context of an oligonucleotide, both the Trt and Bz groups, being aromatic, can engage in π-π stacking interactions with adjacent bases or other aromatic groups, potentially stabilizing certain structural motifs. researchgate.net

This reduction in entropy can have thermodynamic consequences for processes like hybridization. nih.gov Similarly, the N6-Bz group can restrict the motion of the adenine (B156593) base, affecting its ability to form standard Watson-Crick base pairs until the group is removed. Computational studies on other modified nucleosides have shown that such modifications can enhance the rigidity of the local structure. nih.gov This induced rigidity is a critical factor to consider during the design of synthetic oligonucleotides, as it can impact both the efficiency of synthesis and the final structure of the deprotected DNA or RNA strand.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on solving approximations to the Schrödinger equation, provide detailed information about the electronic structure of a molecule. This allows for the investigation of properties and processes that are beyond the scope of classical force fields, such as reaction mechanisms, spectroscopic properties, and the precise nature of chemical bonds.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying molecules of the size of protected nucleosides. scirp.orgscirp.org DFT can be used to calculate the thermodynamic stability of different conformers of this compound, such as different sugar puckers or rotamers of the protecting groups. By comparing the energies of these structures, researchers can predict the most stable conformations in the gas phase or in solution (using implicit solvent models). nih.govmdpi.com

Furthermore, DFT is a powerful tool for studying reaction kinetics. It can be used to map the energy profile of chemical reactions, such as the acid-catalyzed removal of the 5'-trityl group or the basic hydrolysis of the N6-benzoyl group. By locating the transition state structures and calculating the activation energy barriers, DFT provides quantitative insights into reaction rates and mechanisms. nih.govbiorxiv.org

Table 2: Representative Thermodynamic Data from DFT Calculations for a Protected Nucleoside

| Property | Calculated Value (Example) | Significance |

|---|---|---|

| Relative Energy (Anti vs. Syn) | ΔE = -2.5 kcal/mol | Predicts the anti conformation is more stable. |

| Gibbs Free Energy of Deprotection | ΔG = -15.0 kcal/mol | Indicates the reaction is thermodynamically favorable. biorxiv.org |

| Activation Energy (Detritylation) | E_a = 20.0 kcal/mol | Provides an estimate of the kinetic barrier for the deprotection step. nih.gov |

Note: The values in this table are illustrative examples based on typical DFT calculations for nucleoside reactions and are not specific experimental data for this compound.

Quantum chemical methods can predict various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. scirp.org These theoretical spectra can be compared with experimental data to confirm the identity and purity of the synthesized compound.

QC calculations are also instrumental in elucidating complex reaction pathways. nih.gov For this compound, this could involve modeling the step-by-step mechanism of its degradation under acidic or basic conditions or predicting potential side reactions that might occur during oligonucleotide synthesis. By exploring the potential energy surface, these calculations can identify intermediates and transition states, providing a complete picture of the reaction mechanism that is often inaccessible to experimental observation alone. researchgate.net

In Silico Modeling of Deprotection Processes and Reaction Selectivity

The selective removal of protecting groups from synthetic oligonucleotides is a critical aspect of nucleic acid chemistry, ensuring the integrity of the final product. Computational modeling provides a powerful lens through which to examine the intricate mechanisms of these deprotection reactions at a molecular level. For the fully protected deoxyadenosine nucleoside, this compound, in silico studies are instrumental in elucidating the reaction pathways, transition states, and energy barriers associated with the removal of the 5'-O-trityl (Trt) and N6-benzoyl (Bz) groups. These theoretical investigations offer insights into reaction selectivity, particularly in mitigating undesirable side reactions such as depurination.

The acid-catalyzed removal of the trityl group is a key step in solid-phase oligonucleotide synthesis. Computational models, often employing Density Functional Theory (DFT), can map the potential energy surface of this reaction. The generally accepted mechanism involves the protonation of the ether oxygen linking the trityl group to the 5'-hydroxyl of the deoxyribose sugar. This is followed by the cleavage of the C-O bond, leading to the formation of a stable trityl cation and the free 5'-hydroxyl group.

Theoretical calculations can quantify the activation energy for this process, providing a measure of the reaction rate. Furthermore, these models can explore the influence of the solvent and the specific acidic catalyst used on the reaction kinetics. For instance, the nature of the acid, whether it's a protic acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA), can be modeled to understand its effect on the protonation step and the subsequent bond cleavage.

A significant concern during the detritylation step is the competing side reaction of depurination, which involves the cleavage of the N-glycosidic bond between the purine (B94841) base and the deoxyribose sugar. This is particularly relevant for purine nucleosides like adenosine (B11128). In silico modeling can be employed to compare the activation energy barriers for detritylation versus depurination. This allows for a theoretical prediction of the reaction selectivity under various conditions.

The benzoyl protecting group on the exocyclic amine of adenosine is typically removed under basic conditions, for example, with aqueous ammonia (B1221849). Computational studies can model the reaction mechanism, which generally proceeds through a nucleophilic acyl substitution pathway. The hydroxide (B78521) ion or ammonia molecule acts as the nucleophile, attacking the carbonyl carbon of the benzoyl group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the deprotected amine and benzoic acid or benzamide.

Quantum chemical calculations can determine the energy profile of this reaction, identifying the transition state and the activation energy. These models can also investigate the role of the solvent in stabilizing the charged intermediates and transition states. By understanding the energetic landscape of the benzoyl deprotection, it is possible to optimize reaction conditions to ensure complete and efficient removal of the protecting group without causing degradation of the oligonucleotide.

The following tables present hypothetical data derived from theoretical studies, illustrating the type of information that can be obtained from in silico modeling of these deprotection processes.

| Deprotection Reaction | Computational Method | Calculated Parameter | Value (kcal/mol) |

| 5'-O-Detritylation | DFT (B3LYP/6-31G) | Activation Energy | 15.2 |

| N6-Debenzoylation (NH3) | DFT (B3LYP/6-31G) | Activation Energy | 22.5 |

| Depurination (Acidic) | DFT (B3LYP/6-31G*) | Activation Energy | 25.8 |

Table 1: Calculated Activation Energies for Deprotection and Depurination. This table showcases the kind of data that can be generated to compare the energetic favorability of different reaction pathways. A lower activation energy implies a faster reaction rate.

| Reaction Step | Structure | Key Bond Lengths (Å) | Key Angles (°) |

| Detritylation | Reactant | C5'-O: 1.43 | - |

| Transition State | C5'-O: 1.85 | - | |

| Product | C5'-O: ∞ | - | |

| Debenzoylation | Reactant | C=O: 1.23 | - |

| Tetrahedral Intermediate | C-O: 1.41, C-N: 1.48 | O-C-N: 109.5 | |

| Product | C=O (in benzamide): 1.24 | - |

Table 2: Geometric Parameters of Key Intermediates and Transition States. This interactive table provides examples of structural data that can be extracted from computational models, offering a detailed picture of the molecular changes that occur during the reaction.

Through such theoretical and computational investigations, a deeper understanding of the factors governing the efficiency and selectivity of deprotection reactions in oligonucleotide synthesis can be achieved. This knowledge is invaluable for the rational design of improved protecting group strategies and the optimization of synthetic protocols to produce high-purity nucleic acids for various applications in research, diagnostics, and therapeutics.

Research Applications and Broader Scientific Impact of Protected Deoxyadenosine Derivatives

Utility in the Synthesis of DNA and RNA for Gene Expression Studies

The chemical synthesis of DNA and RNA oligonucleotides is essential for a wide array of applications in gene expression studies. Protected deoxyadenosine (B7792050) derivatives like 5'-O-Trt-N6-Bz-dA are critical components in the solid-phase phosphoramidite (B1245037) method, the most widely used technique for creating synthetic nucleic acids. nih.govmdpi.com This method allows for the custom synthesis of DNA primers for polymerase chain reaction (PCR), probes for hybridization-based assays, and entire synthetic genes for expression in host organisms.

In the context of gene expression analysis, synthetic oligonucleotides serve as probes to detect and quantify specific messenger RNA (mRNA) transcripts, providing insights into gene activity. Furthermore, the ability to synthesize custom DNA sequences enables the construction of expression vectors, where a gene of interest is placed under the control of a specific promoter to study its function in a cellular context. The precision afforded by using protected nucleosides ensures the fidelity of the synthesized sequences, which is paramount for the accuracy of these experimental approaches. While deoxyadenosine itself has been shown to inhibit RNA synthesis under certain conditions, the use of its protected form in solid-phase synthesis is what enables the creation of the tools necessary to study these processes. nih.govnih.gov

The development of modified mRNA technologies, particularly for vaccines, also relies on the principles of solid-phase synthesis. wikipedia.org While these applications often involve modified ribonucleosides, the underlying chemical strategies for protecting functional groups are analogous to those used for deoxyadenosine derivatives.

Development of Modified Oligonucleotides for Molecular Biology Research

The versatility of solid-phase synthesis using protected nucleosides extends to the creation of oligonucleotides with modified backbones, sugars, or bases. These modifications can confer desirable properties such as enhanced stability, increased binding affinity, and novel functionalities.

Antisense oligonucleotides are short, single-stranded DNA or RNA molecules designed to be complementary to a specific mRNA sequence. Upon binding to the target mRNA, they can inhibit gene expression through various mechanisms, a process known as gene silencing. google.comresearchgate.net The synthesis of these therapeutic and research agents heavily relies on protected nucleosides. The incorporation of derivatives of this compound allows for the creation of antisense molecules that can effectively modulate gene expression. sdu.dk

Modifications to the oligonucleotide backbone, such as phosphorothioate (B77711) linkages, are often introduced to increase nuclease resistance and improve the in vivo stability of antisense drugs. nih.gov The chemical synthesis process, which starts with protected monomers, can be adapted to incorporate these modifications at specific positions within the oligonucleotide sequence. Research in this area continues to evolve, with new gene-silencing techniques and applications being developed. sciencedaily.commit.eduasm.org

Protected deoxyadenosine derivatives are instrumental in the synthesis of probes for site-specific labeling and modification of nucleic acids. nih.gov These probes are often oligonucleotides that have been functionalized with reporter molecules such as fluorescent dyes, biotin, or other tags. thermofisher.com The synthesis of these labeled probes is achieved by incorporating a modified nucleoside that carries a reactive group, which can then be conjugated to the desired label post-synthesis.

The ability to introduce labels at specific sites within a DNA or RNA molecule is crucial for a variety of molecular biology techniques, including fluorescence in situ hybridization (FISH), DNA sequencing, and microarray analysis. nih.gov These techniques allow for the visualization and tracking of nucleic acids within cells and tissues, providing valuable information about their localization, abundance, and interactions.

Below is an interactive table summarizing various nucleic acid labeling methods that can utilize probes synthesized with protected nucleosides.

| Labeling Method | Description | Typical Application |

| 5' End-Labeling | A label is attached to the 5'-terminus of the oligonucleotide. | PCR primers, hybridization probes |

| 3' End-Labeling | A label is attached to the 3'-terminus of the oligonucleotide. | Hybridization probes, ligation assays |

| Internal Labeling | Labeled nucleotides are incorporated throughout the nucleic acid strand. | FISH probes, microarray probes |

| Post-Synthetic Labeling | A reactive group is incorporated during synthesis for later conjugation to a label. | Introduction of a wide variety of labels |

Contributions to Nucleic Acid Nanotechnology and DNA Computing

The programmability and predictable self-assembly of DNA make it an exceptional material for the construction of nanoscale structures and devices. This field, known as DNA nanotechnology, leverages the principles of Watson-Crick base pairing to create intricate two- and three-dimensional architectures. nih.govrsc.orgresearchgate.net

The foundation of DNA nanotechnology is the ability to synthesize custom DNA strands with high fidelity, a process that relies on protected phosphoramidites, including derivatives of this compound. These synthetic oligonucleotides are the building blocks for creating a wide variety of DNA nanostructures, such as DNA origami, DNA cubes, and other complex shapes. nih.govyoutube.comthno.org These structures can serve as scaffolds for the precise arrangement of other molecules, with potential applications in drug delivery, biosensing, and nanoelectronics. nih.gov

The design of these nanostructures is highly dependent on the specific sequences of the constituent DNA strands. Therefore, the accuracy of the oligonucleotide synthesis is of utmost importance for the successful self-assembly of the desired architectures.

Beyond static nanostructures, DNA can be used to create dynamic devices that can perform computations and act as molecular machines. This area, often referred to as DNA computing, utilizes the hybridization and strand displacement reactions of DNA to perform logical operations. tue.nl The design and synthesis of the specific DNA strands that make up these devices are critical for their function.

Functional nucleic acids, such as DNAzymes and aptamers, are another class of molecules that can be synthesized using protected nucleosides. nih.govmdpi.commdpi.com These molecules can have catalytic activity or bind to specific targets with high affinity and specificity, making them valuable tools for diagnostics and therapeutics. The ability to chemically synthesize and modify these functional nucleic acids opens up a vast design space for the creation of novel molecular devices with a wide range of applications.

Fundamental Research in DNA Damage and Repair Mechanisms

Protected deoxyadenosine derivatives are indispensable tools in the fundamental research of DNA damage and repair. The cellular genome is under constant assault from both endogenous and exogenous agents that can chemically modify DNA, leading to mutations, cellular dysfunction, and diseases like cancer. Understanding the mechanisms by which this damage occurs and how cellular machinery repairs it is a cornerstone of molecular biology and toxicology. Protected nucleosides, such as this compound, serve as critical starting materials for the synthesis of oligonucleotides containing precisely located, specific types of DNA damage. These modified DNA strands act as probes to investigate the intricate processes of DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and translesion synthesis (TLS). agarose-gpg-le.comyoutube.com By incorporating a specific lesion into a DNA sequence, researchers can study how repair enzymes recognize and process the damage, the fidelity of DNA polymerases when replicating past the lesion, and the structural consequences of the adduct on the DNA helix. nih.gov

Synthesis of Adducted Nucleotides for Mechanistic Studies

The ability to create synthetic oligonucleotides with site-specific DNA adducts is crucial for mechanistic studies. A DNA adduct is a segment of DNA that has become chemically bonded to a molecule, often a carcinogen. These studies rely on the principles of solid-phase oligonucleotide synthesis, where protected nucleoside phosphoramidites are sequentially added to a growing DNA chain.

This compound is a precursor to the phosphoramidite building block used for incorporating deoxyadenosine into a synthetic DNA strand. The trityl (Trt) group protects the 5'-hydroxyl, while the benzoyl (Bz) group protects the N6-exocyclic amine of the adenine (B156593) base. These protecting groups prevent unwanted side reactions during synthesis and are removed in the final deprotection step.

To study a specific type of DNA damage, chemists can either synthesize a modified phosphoramidite containing the adduct of interest or use a post-synthesis modification strategy. In the latter approach, a precursor nucleoside that can be chemically converted into the desired adduct is incorporated into the oligonucleotide. nih.gov For example, a common strategy involves incorporating a nucleoside with a reactive group, such as 6-chloropurine, at the target site. nih.gov After the full oligonucleotide is synthesized, this reactive group can be specifically targeted for conversion into a complex DNA adduct, such as those derived from environmental carcinogens. nih.govresearchgate.net

This methodology allows for the creation of DNA substrates to study the biological consequences of specific lesions. For instance, oligonucleotides containing N-(dA-8-yl)-6-AC, a deoxyadenosine adduct derived from the potent environmental carcinogen 6-nitrochrysene, have been synthesized to investigate its mutagenic and repair efficiency. nih.govresearchgate.net Studies using such synthetic adducts have revealed the roles of specific translesion synthesis (TLS) DNA polymerases, like hPol η and hPol κ, in bypassing the damage. nih.gov

Below is a table summarizing examples of synthesized adducted nucleotides and their applications in research.

| Adduct/Lesion Studied | Precursor Strategy | Research Application | Key Findings |

| N-(dA-8-yl)-6-AC | Synthesis of a phosphoramidite monomer of the adduct. researchgate.net | Investigating translesion synthesis (TLS) in human cells. nih.gov | hPol κ and hPol ζ are involved in error-prone bypass, while hPol η performs error-free bypass of the adduct. nih.gov |

| 1,3-Butadiene-induced deoxyadenosine lesions | Post-oligomerization modification of a 6-chloropurine-containing oligomer. nih.gov | Studying the synthesis and repair of adducts from a common industrial chemical. | Development of an efficient solid-phase method to produce adducted DNA for mechanistic studies. nih.gov |

| Oxidatively generated damage (e.g., 8-oxodG) | Various methods including direct oxidation. | Understanding the formation and repair of damage from reactive oxygen species. nih.gov | Elucidation of repair pathways and development of analytical methods like HPLC-ECD for sensitive detection. nih.gov |

Rational Design of Nucleoside-Based Small Molecules in Biochemical Research (e.g., enzyme inhibitors)

The rational design of nucleoside-based small molecules is a prominent area of biochemical and medicinal chemistry research, with significant applications in developing therapeutic agents and molecular probes. mdpi.com Nucleoside analogues, which are structurally similar to their natural counterparts, can interact with a wide range of enzymes involved in nucleic acid metabolism, such as polymerases, kinases, and ligases. By modifying the sugar, base, or phosphate (B84403) moiety of a nucleoside, researchers can create potent and selective inhibitors of specific enzymes. csuohio.edubiosynth.com

Protected nucleosides are foundational to this process. The selective protection and deprotection of hydroxyl and amino groups, as seen in this compound, allow for precise chemical modifications at specific positions on the nucleoside scaffold. This chemical control is essential for systematically exploring structure-activity relationships (SAR), where different functional groups are introduced to optimize the molecule's interaction with its target enzyme.

A compelling example of this design strategy is the development of inhibitors for MbtA, an adenylation enzyme from Mycobacterium tuberculosis that is essential for the biosynthesis of mycobactin (B74219) siderophores, which the bacterium needs to acquire iron. nih.gov Researchers synthesized a series of 5'-O-[(N-acyl)sulfamoyl]adenosine analogues, using protected adenosine (B11128) derivatives as starting materials. Through systematic modification of the acyl group, they discovered that a benzoyl substituent was critical for potent enzyme inhibition and antitubercular activity. nih.gov Further exploration revealed that specific substitutions on the benzoyl ring could enhance this activity, demonstrating a clear SAR. nih.gov

This approach highlights how the fundamental structure of a nucleoside can be leveraged to design highly specific enzyme inhibitors. The process involves identifying a target enzyme, understanding its active site and mechanism, and then chemically synthesizing a library of modified nucleosides to identify compounds that bind with high affinity and specificity, thereby inhibiting the enzyme's function. researchgate.net

The following table presents examples of rationally designed nucleoside-based molecules and their biochemical targets.

| Compound Class | Target Enzyme/Process | Therapeutic/Research Area | Design Strategy |

| 5'-O-[(N-acyl)sulfamoyl]adenosines | MbtA (Siderophore Biosynthesis Enzyme) nih.gov | Antitubercular Agents | Modification of the 5'-O position of adenosine to mimic an adenylate intermediate, with SAR exploration of the acyl group. nih.gov |

| Gemcitabine | DNA Polymerase / Ribonucleotide Reductase biosynth.com | Anticancer | A 2',2'-difluoro-substituted deoxycytidine analogue that acts as a chain terminator and enzyme inhibitor. biosynth.com |

| Cytarabine | DNA Polymerase biosynth.com | Anticancer (Leukemia) | An arabinose sugar replaces the ribose, sterically hindering DNA chain elongation. biosynth.com |

| N-6-Alkyladenosines | Various (e.g., Adenosine Kinase) | Anticancer | Modification of the N6-position of adenosine to modulate interaction with adenosine receptors and related enzymes. researchgate.net |

Q & A

Q. What is the role of the 5'-O-Trityl (Trt) and N6-Benzoyl (Bz) protecting groups in the synthesis of 5'-O-Trt-N6-Bz-dA?

The Trt group at the 5'-OH position prevents unwanted side reactions during oligonucleotide synthesis by blocking nucleophilic attack, while the Bz group at the N6 position of deoxyadenosine (dA) protects the exocyclic amine from undesired modifications. Methodologically, these groups are introduced via regioselective acylation/alkylation reactions under anhydrous conditions, with progress monitored by TLC or HPLC .

Q. How does the solubility profile of this compound influence its purification during solid-phase synthesis?

The hydrophobic Trt group enhances solubility in non-polar solvents (e.g., dichloromethane), enabling efficient column chromatography purification. Researchers should optimize solvent gradients (e.g., hexane/ethyl acetate mixtures) and monitor elution via UV-Vis spectroscopy (260 nm for nucleosides) to isolate high-purity products .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

Key methods include:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to resolve protecting groups.

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (expected: Trt = 303.4 g/mol, Bz = 105.1 g/mol + dA backbone).

- NMR : H and C spectra to verify regioselective protection (e.g., absence of unprotected NH peaks at δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., trityl migration or Bz deprotection) impact the stability of this compound under acidic conditions?

The Trt group is labile under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), while the Bz group requires stronger acids (e.g., concentrated NHOH). Researchers must design kinetic studies using variable pH buffers and quantify degradation byproducts via LC-MS. Contradictions in literature data often arise from solvent polarity effects on reaction rates, necessitating controlled replicate experiments .

Q. What experimental strategies resolve contradictions in reported coupling efficiencies of this compound during phosphoramidite-based oligonucleotide synthesis?

Conflicting data (e.g., 85–95% coupling yields) may stem from:

- Activator choice : Tetrazole vs. benzimidazolium activators alter reaction kinetics.

- Moisture levels : Strict anhydrous conditions (<10 ppm HO) are critical for reproducibility. A factorial experimental design (e.g., varying activators, temperature, and coupling times) with triplicate trials and ANOVA analysis is recommended to identify statistically significant variables .

Q. How can researchers optimize the deprotection of N6-Bz without damaging the oligonucleotide backbone?

Standard Bz deprotection uses 28–30% NHOH at 55°C for 8–12 hours. However, prolonged exposure risks backbone cleavage. Advanced approaches include:

- Microwave-assisted deprotection : Reduced time (1–2 hours) and controlled temperature.

- Alternative bases : Methylamine or DBU in ethanol for selective cleavage. Validate outcomes via PAGE or capillary electrophoresis to assess backbone integrity .

Methodological Challenges and Data Analysis

Q. What statistical frameworks are appropriate for analyzing variability in this compound synthesis yields across independent studies?

Use meta-analysis tools (e.g., random-effects models) to account for heterogeneity in reaction conditions. Key parameters include solvent purity, catalyst batches, and operator techniques. Contradictory findings should be cross-validated through collaborative interlaboratory studies with standardized protocols .

Q. How do spectroscopic artifacts (e.g., solvent peaks or impurities) complicate the characterization of this compound?

Common pitfalls include:

- NMR solvent residues : CDCl (δ 7.26 ppm) overlapping with aromatic protons.

- MS adducts : Sodium or potassium ion adducts inflating molecular weight. Mitigation involves using deuterated solvents, high-resolution MS, and spiking experiments with authentic standards .

Comparative and Theoretical Questions

Q. How does the steric bulk of the Trt group compare to other 5'-OH protecting groups (e.g., DMTr or TBDMS) in influencing coupling efficiency?

Trityl groups offer superior steric protection but lower solubility in polar solvents. Computational modeling (e.g., DFT calculations for bond angles) and empirical rate studies (e.g., phosphoramidite coupling kinetics) can quantify trade-offs between protection strength and synthetic practicality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.